molecular formula C27H46O4 B1194771 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al CAS No. 3836-01-9

3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al

Katalognummer B1194771
CAS-Nummer: 3836-01-9
Molekulargewicht: 434.7 g/mol
InChI-Schlüssel: USFJGINJGUIFSY-XZULNKEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-al is a cholestanoid that is 5beta-cholestan-26-al substituted by hydroxy groups at positions 3, 7 and 12 respectively. It has a role as a human metabolite. It is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 26-oxo steroid, a cholestanoid and a steroid aldehyde. It derives from a hydride of a 5beta-cholestane.
3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al, also known as (3a, 5b, 7a, 12a)-3, 7, 12-trihydroxycholestan-26-al or 3α, 7α, 12α-trihydroxy-5β-cholestan-26-al, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is considered to be a bile acid lipid molecule. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al is considered to be a practically insoluble (in water) and relatively neutral molecule. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is involved in bile acid biosynthesis pathway, congenital bile acid synthesis defect type III pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and congenital bile acid synthesis defect type II pathway. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, the zellweger syndrome pathway, and 27-hydroxylase deficiency.

Wissenschaftliche Forschungsanwendungen

Bile Acid Biosynthesis Studies

3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al plays a critical role in the study of bile acid biosynthesis. Kurosawa et al. (2001) synthesized CoA esters of 3alpha,7alpha,12alpha-trihydroxy and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids, enabling the investigation of beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001). Dayal et al. (1976) and (1978) synthesized derivatives of 5beta-cholestane with the same trihydroxy configuration, providing crucial compounds for the study of cholic acid biosynthesis pathways (Dayal et al., 1976); (Dayal et al., 1978).

Stereospecificity in Bile Acid Biosynthesis

Gustafsson and Sjöstedt (1978) explored the stereospecificity of microsomal "26"-hydroxylation in bile acid biosynthesis using 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, demonstrating the specificities of microsomal hydroxylase systems (Gustafsson & Sjöstedt, 1978).

Metabolic Studies

The metabolism of 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid, a closely related compound, was studied by Hanson (1971) in patients with T-tube bile fistulas. This study revealed insights into the metabolic pathways of cholesterol and its conversion to bile acids in humans (Hanson, 1971).

Chemical Synthesis and Metabolism

Studies by Kuramoto et al. (1978) on the chemical synthesis of derivatives of 5beta-cholestane, including the trihydroxy configuration, provided important insights into the metabolism of these compounds in liver systems (Kuramoto et al., 1978).

Cholesterol Catabolism

Mendelsohn and Mendelsohn (1969) investigated the catabolism of cholesterol in vitro, finding that rat liver can metabolize cholesterol to forms of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoic acid, providing vital information on the catabolism pathways of cholesterol (Mendelsohn & Mendelsohn, 1969).

Eigenschaften

CAS-Nummer

3836-01-9

Produktname

3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al

Molekularformel

C27H46O4

Molekulargewicht

434.7 g/mol

IUPAC-Name

(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanal

InChI

InChI=1S/C27H46O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h15-25,29-31H,5-14H2,1-4H3/t16?,17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI-Schlüssel

USFJGINJGUIFSY-XZULNKEGSA-N

Isomerische SMILES

C[C@H](CCCC(C)C=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O

Kanonische SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O

Andere CAS-Nummern

3836-01-9

Physikalische Beschreibung

Solid

Synonyme

3 alpha,7-alpha,12 alpha-trihydroxy-5 beta-cholestan-26-al
3,7,12-trihydroxycholestan-26-al

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al
Reactant of Route 2
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al
Reactant of Route 3
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al
Reactant of Route 4
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al
Reactant of Route 5
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al
Reactant of Route 6
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.